

ONO-4057 cross-reactivity with other receptors

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Compound of Interest

Compound Name: ONO4057

Cat. No.: B1677316

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ONO-4057 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the experimental use of ONO-4057, a selective leukotriene B4 (LTB4) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of ONO-4057?

A1: ONO-4057 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. It competitively inhibits the binding of LTB4 to its receptor on the surface of inflammatory cells like neutrophils.[1]

Q2: What is the known cross-reactivity of ONO-4057 with other receptors?

A2: ONO-4057 is highly selective for the LTB4 receptor. Studies have shown that it does not inhibit neutrophil activation induced by other chemoattractants such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or complement component 5a (C5a) at concentrations up to 30 μ M.[1] Furthermore, in a model of oxazolone-induced scratching behavior, ONO-4057 was effective while the cysteinyl leukotriene (CysLT) receptor antagonist montelukast was not, suggesting a lack of significant cross-reactivity with CysLT receptors.[2]

Q3: What are the key in vitro effects of ONO-4057 on neutrophil function?

A3: ONO-4057 effectively inhibits various LTB4-induced neutrophil functions, including chemotaxis, degranulation, and intracellular calcium mobilization.[1]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No inhibition of LTB4-induced response	1. ONO-4057 degradation. 2. Incorrect concentration of ONO-4057. 3. High non-specific binding in the assay.	1. Prepare fresh stock solutions of ONO-4057 for each experiment. 2. Verify the final concentration of ONO-4057 in the assay. We recommend a concentration range of 10 nM to 1 μ M for most in vitro neutrophil assays. 3. Include appropriate vehicle controls and optimize blocking steps in your assay protocol.
Inconsistent results between experiments	1. Variability in primary neutrophil viability or activation state. 2. Inconsistent incubation times.	1. Isolate neutrophils from fresh blood for each experiment and assess viability (e.g., using trypan blue exclusion) before starting. 2. Ensure precise and consistent incubation times for all treatment conditions.
High background signal in functional assays	1. Neutrophil activation during isolation. 2. Contamination of reagents with endotoxin.	1. Handle neutrophils gently during isolation and keep them on ice to minimize spontaneous activation. 2. Use endotoxin-free reagents and plasticware.

Quantitative Data Summary

Table 1: On-Target Activity of ONO-4057

Parameter	Value	Assay System
Ki	3.7 ± 0.9 nM	[3H] LTB4 competitive binding in human neutrophils
IC50 (Calcium Mobilization)	0.7 ± 0.3 µM	LTB4-induced cytosolic free calcium rise in human neutrophils
IC50 (Chemotaxis)	0.9 ± 0.1 µM	LTB4-induced human neutrophil chemotaxis
IC50 (Degranulation)	1.6 ± 0.1 µM	LTB4-induced human neutrophil degranulation
IC50 (Aggregation)	3.0 ± 0.1 µM	LTB4-induced human neutrophil aggregation

Data sourced from Kishikawa et al., Prostaglandins, 1992.[1]

Table 2: Cross-Reactivity Profile of ONO-4057

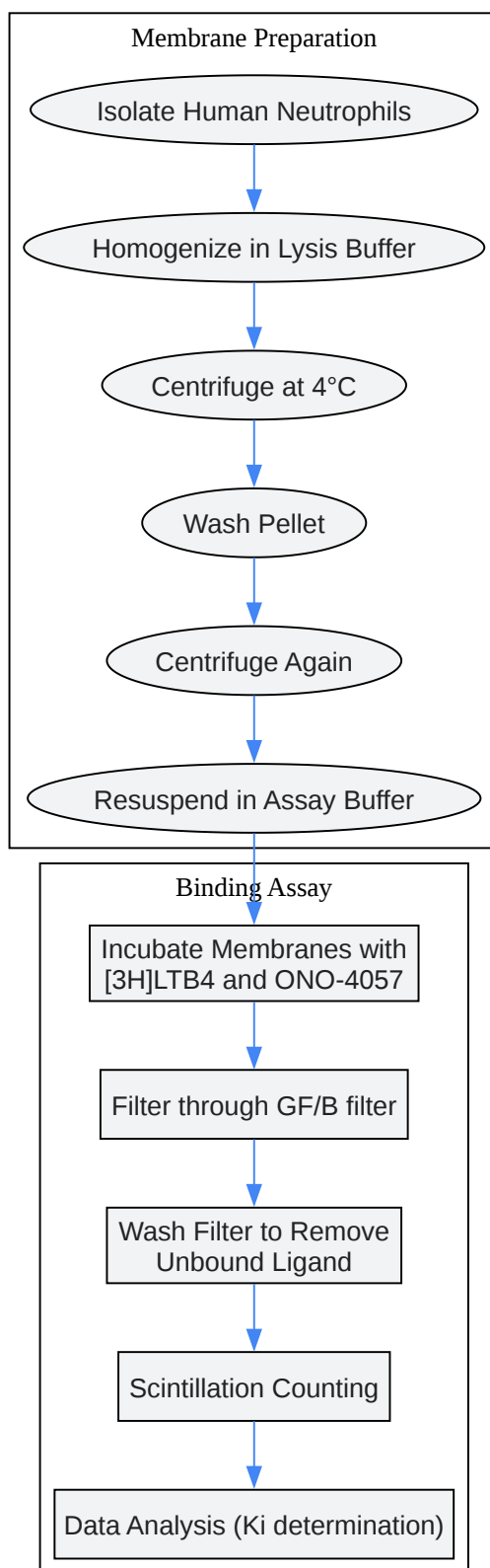
Off-Target Receptor	Effect	Concentration Tested	Assay System
fMLP Receptor	No inhibition	Up to 30 µM	fMLP-induced neutrophil activation
C5a Receptor	No inhibition	Up to 30 µM	C5a-induced neutrophil activation
CysLT Receptors	Inferred lack of significant activity	100 and 300 mg/kg (in vivo)	Oxazolone-induced scratching behavior in mice

Data on fMLP and C5a receptors sourced from Kishikawa et al., Prostaglandins, 1992.[1] Data on CysLT receptors inferred from Inagaki et al., Biol. Pharm. Bull., 1994.[2]

Experimental Protocols & Workflows

LTB4 Receptor Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of ONO-4057 for the LTB4 receptor.



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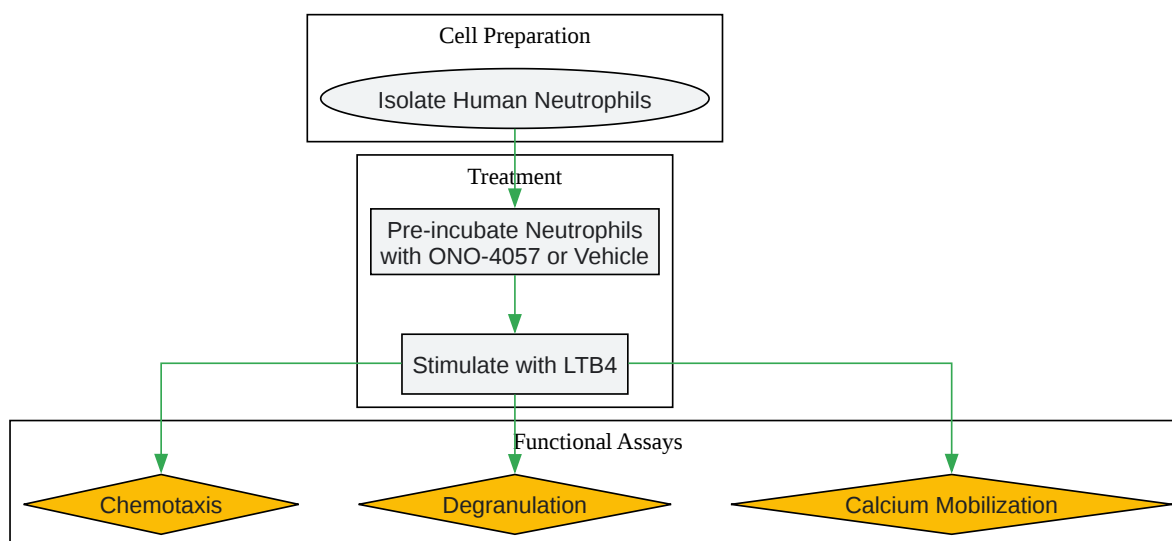
LTB4 Receptor Binding Assay Workflow

Methodology:

- Membrane Preparation:
 - Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.
 - Homogenize the isolated neutrophils in a cold lysis buffer.
 - Centrifuge the homogenate at 4°C to pellet the cell membranes.
 - Wash the membrane pellet with fresh lysis buffer and centrifuge again.
 - Resuspend the final membrane pellet in a suitable assay buffer.
- Binding Assay:
 - In a multi-well plate, incubate the prepared neutrophil membranes with a constant concentration of [3H] LTB4 and varying concentrations of ONO-4057.
 - Incubate at room temperature for a sufficient time to reach equilibrium.
 - Terminate the binding reaction by rapid filtration through a glass fiber filter (GF/B) to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer to remove non-specifically bound [3H] LTB4.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Determine the K_i value for ONO-4057 by non-linear regression analysis of the competition binding data.

Neutrophil Functional Assays

The following diagram illustrates the general workflow for assessing the effect of ONO-4057 on LTB4-induced neutrophil functions.



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Neutrophil Functional Assay Workflow

1. Neutrophil Chemotaxis Assay (Boyden Chamber Method):

- Principle: Measures the migration of neutrophils through a porous membrane towards a chemoattractant.
- Methodology:
 - Isolate human neutrophils and resuspend them in an appropriate assay medium.
 - Pre-incubate the neutrophils with various concentrations of ONO-4057 or vehicle control.
 - Place LTB4 in the lower chamber of a Boyden chamber apparatus.

- Add the pre-incubated neutrophils to the upper chamber, separated by a porous membrane.
- Incubate the chamber to allow for neutrophil migration.
- Quantify the number of neutrophils that have migrated to the lower chamber, for example, by cell counting or using a fluorescent dye.

2. Neutrophil Degranulation Assay (β -glucuronidase Release):

- Principle: Measures the release of granule contents (e.g., β -glucuronidase) upon neutrophil activation.
- Methodology:
 - Isolate human neutrophils and resuspend them in a buffer containing cytochalasin B to enhance degranulation.
 - Pre-incubate the neutrophils with ONO-4057 or vehicle control.
 - Stimulate the neutrophils with LTB₄.
 - Pellet the cells by centrifugation.
 - Collect the supernatant and measure the activity of β -glucuronidase using a colorimetric substrate.

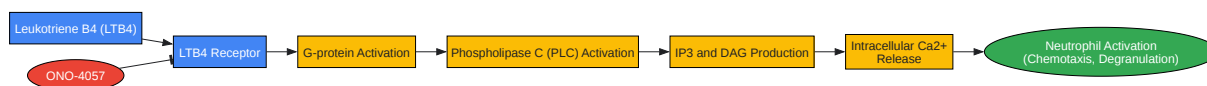
3. Intracellular Calcium Mobilization Assay:

- Principle: Measures the transient increase in intracellular free calcium concentration upon receptor activation.
- Methodology:
 - Isolate human neutrophils and load them with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).
 - Wash the cells to remove extracellular dye.

- Place the loaded cells in a fluorometer cuvette.
- Add ONO-4057 or vehicle control to the cells.
- Stimulate the cells with LTB4 and record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Signaling Pathway

The following diagram depicts the signaling pathway of LTB4 and the point of inhibition by ONO-4057.



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LTB4 Receptor Signaling and ONO-4057 Inhibition

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References

- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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